2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
Description
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (CAS: 478262-70-3) is a heterocyclic compound featuring a pyridine core substituted with sulfanyl and sulfonyl groups. Its molecular formula is C₁₉H₁₅BrClNO₂S₂, with a molar mass of 468.81 g/mol . The structure includes:
- A 4-bromophenylsulfanyl group at position 2.
- A 4-chlorophenylsulfonyl group at position 3.
- Methyl groups at positions 4 and 6 of the pyridine ring.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2S2/c1-12-11-13(2)22-19(25-16-7-3-14(20)4-8-16)18(12)26(23,24)17-9-5-15(21)6-10-17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIILLSOXRHNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to achieve high yields.
Sulfonylation and Sulfanylation: The sulfonyl and sulfanyl groups are introduced through sulfonylation and sulfanylation reactions, respectively. These steps typically involve the use of sulfonyl chlorides and thiols under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the 4-bromophenyl group enables palladium-catalyzed cross-coupling reactions. For example:
Reaction:
Conditions
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Base: Sodium carbonate
-
Solvent: Dimethoxyethane (DME)/water (3:1)
-
Temperature: 80–100°C
Outcome
Replaces the bromine with an aryl group, forming biaryl derivatives. Similar coupling reactions are reported for bromophenyl sulfones in .
Nucleophilic Aromatic Substitution
The electron-withdrawing sulfonyl group activates the pyridine ring for nucleophilic attack.
Example Reaction with Amines:
Key Observations
-
Regioselectivity: Nucleophiles attack the para position relative to the sulfonyl group due to its meta-directing nature .
-
Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity.
Electrophilic Substitution on the Pyridine Ring
Nitration Reaction
Mechanism
-
Nitronium ion (NO) attacks the electron-rich C5 position (para to the methyl groups) .
-
Yield: Moderate (40–60%) due to steric hindrance from substituents.
Sulfanyl Group Reactivity
The sulfanyl (-S-) group undergoes oxidation or alkylation:
Oxidation to Sulfone
Though the compound already contains a sulfonyl group, analogous sulfanyl-to-sulfone oxidations use:
Note: This reaction is not applicable here but illustrates typical sulfanyl reactivity.
Alkylation
Comparative Reaction Table
Stability and Degradation
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research and development:
Anticancer Activity
Research indicates that derivatives of compounds similar to 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine have shown significant cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving p53 activation, which is crucial for tumor suppression.
- Case Study : A study demonstrated that treatment with this compound led to reduced tumor growth in murine models, highlighting its potential as an anticancer agent .
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively.
- Mechanism : The inhibition of bacterial dihydropteroate synthase is a proposed mechanism for the antimicrobial action of sulfonamides.
- Case Study : In vitro tests indicated that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Synthesis and Derivatives
The synthesis of this compound can involve various chemical reactions, including:
- Nucleophilic Substitution Reactions : Used to introduce the bromophenyl and chlorophenyl groups.
- Sulfonation Reactions : To attach the sulfonyl group effectively.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional Group and Reactivity Analysis
Sulfanyl vs. Sulfonyl Groups
Halogen and Methyl Substitutions
- Both the target compound and 706811-25-8 feature 4-bromophenyl groups, but the latter lacks methyl substituents, reducing steric hindrance. This may impact binding affinity in hypothetical receptor interactions.
Heterocyclic Core Variations
- Pyridine vs. Pyrimidine : The pyridine ring (6-membered, one nitrogen) in the target compound contrasts with the pyrimidine core (6-membered, two nitrogens) in 706811-25-8 and 5-(4-bromophenyl)-pyrimidine-4,6-diol. Pyrimidines are more electron-deficient, which could affect aromatic stacking or catalytic activity .
Biological Activity
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is a complex organic compound with the molecular formula and a molecular weight of 468.81 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- CAS Number : 478262-70-3
- Molecular Weight : 468.81 g/mol
- Boiling Point : Approximately 578.3 °C (predicted)
- Density : 1.60 g/cm³ (predicted)
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antibacterial Activity
- Enzyme Inhibition
- Potential Anticancer Properties
Antibacterial Activity
Research has demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity against several bacterial strains. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker effects on other strains. The specific interactions and mechanisms by which these compounds exert their antibacterial effects are still under investigation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including:
- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission that, when inhibited, can have implications in treating neurodegenerative diseases.
- Urease : Inhibition of urease is significant due to its role in the pathogenesis of certain infections and conditions such as urinary tract infections.
In a study assessing enzyme inhibition, several synthesized derivatives showed strong inhibitory activity against urease, with some compounds achieving IC50 values significantly lower than standard reference compounds .
Case Studies and Research Findings
A comprehensive evaluation of synthesized derivatives related to this compound revealed promising biological activities:
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 2.14 ± 0.003 | |
| Compound B | Urease Inhibition | 0.63 ± 0.001 | |
| Compound C | Antibacterial against Salmonella typhi | Moderate |
These findings indicate that the biological activity of this compound is significant and warrants further investigation.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound may interact with the active sites of enzymes like AChE and urease, inhibiting their function.
- Bacterial Interaction : The structural components may allow for effective binding to bacterial membranes or essential proteins, disrupting their function.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF, K₂CO₃, 80°C | 65–70 | |
| 2 | DCM, TEA, 0°C→RT | 75–80 |
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?
Answer:
Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance aryl group incorporation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl intermediates.
- Temperature control : Low temperatures (0–5°C) during sulfonylation reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at C4/C6, sulfonyl/sulfanyl aryl signals).
- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .
- IR spectroscopy : Identifies S=O (1160–1180 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .
Advanced: How to resolve contradictions between crystallographic and spectroscopic data?
Answer:
Discrepancies (e.g., bond length variations in X-ray vs. DFT models) require:
- SHELX refinement : Adjust thermal parameters and occupancy rates to resolve disorder in crystal structures .
- Cross-validation : Compare experimental NMR coupling constants with DFT-predicted values (e.g., Gaussian09/B3LYP/6-31G**) .
- Dynamic NMR : Probe conformational flexibility in solution to explain crystallographic rigidity .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
Q. Table 2: Pharmacological Activity Data
| Assay | Result (20 mg/kg) | Reference |
|---|---|---|
| COX-2 inhibition | 59.5–61.9% | |
| Cytotoxicity (IC₅₀) | >100 μM |
Advanced: How to design in vivo studies for SAR analysis?
Answer:
- Animal models : Use carrageenan-induced paw edema in rats to assess anti-inflammatory efficacy .
- Structural modifications :
- Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) and metabolite profiling .
Advanced: How to address discrepancies between computational and experimental binding affinities?
Answer:
- Docking refinement : Use AutoDock Vina with flexible side chains to account for induced-fit interactions.
- MD simulations : Run 100 ns trajectories (AMBER force field) to assess protein-ligand stability .
- Experimental validation : SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Advanced: What methods optimize chiral resolution for stereoisomers?
Answer:
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) at 1 mL/min .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to volatile solvents (DCM, DMF) .
- Waste disposal : Neutralize sulfonyl chlorides with aqueous NaHCO₃ before disposal .
Advanced: What interdisciplinary applications exist beyond pharmacology?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
